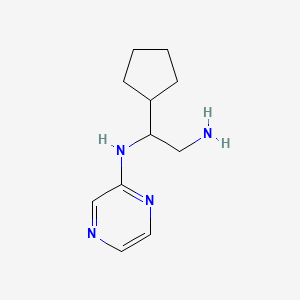
N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as PACAP (pituitary adenylate cyclase-activating polypeptide) and is a member of the VIP/secretin/glucagon family of peptides. PACAP is a neuropeptide that is widely distributed in the central and peripheral nervous systems, and it plays a crucial role in various physiological functions.
Mécanisme D'action
PACAP exerts its effects through binding to three different receptors, PAC1, VPAC1, and VPAC2. The activation of these receptors leads to the activation of adenylate cyclase, which results in the production of cyclic AMP. The increase in cyclic AMP leads to the activation of various downstream signaling pathways, which mediate the various physiological effects of PACAP.
Biochemical and Physiological Effects:
PACAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate the release of various hormones, including growth hormone, prolactin, and ACTH. PACAP has also been shown to regulate the release of neurotransmitters, including dopamine, acetylcholine, and serotonin. In addition, PACAP has been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of PACAP in lab experiments has several advantages. PACAP is a highly specific neuropeptide that can be used to study the effects of neuropeptides on various physiological functions. PACAP is also stable and can be easily synthesized in large quantities. However, the use of PACAP in lab experiments also has some limitations. The synthesis of PACAP is a challenging and time-consuming process, which can be a limiting factor for its use in lab experiments. In addition, the use of PACAP in vivo can be challenging due to its rapid degradation and clearance.
Orientations Futures
There are several future directions for the study of PACAP. One potential direction is the development of PACAP-based therapies for various diseases, including neurodegenerative diseases, pain, and inflammation. Another potential direction is the study of the role of PACAP in circadian rhythms and sleep disorders. Finally, the study of the mechanisms underlying the neuroprotective effects of PACAP could lead to the development of novel therapies for various neurological disorders.
Méthodes De Synthèse
The synthesis of PACAP involves the solid-phase peptide synthesis method. This method involves the coupling of amino acids onto a solid support, which allows for the stepwise assembly of the peptide chain. The synthesis of PACAP requires the coupling of 27 amino acids, which is a challenging and time-consuming process.
Applications De Recherche Scientifique
PACAP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. PACAP has also been shown to play a crucial role in the regulation of circadian rhythms, stress response, and pain perception.
Propriétés
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-10-6-12(8-13(16)7-10)15(19)18-14(9-17)11-4-2-3-5-11/h6-8,11,14H,2-5,9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSAQJUSXSGCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)NC(CN)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-3-chloro-5-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6633913.png)
![2-[(4-Chloro-3-fluorobenzoyl)amino]acetic acid](/img/structure/B6633924.png)
![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)


![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)


